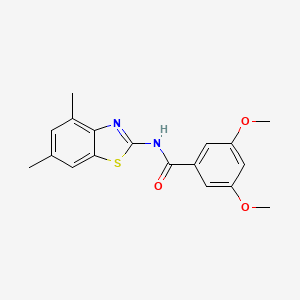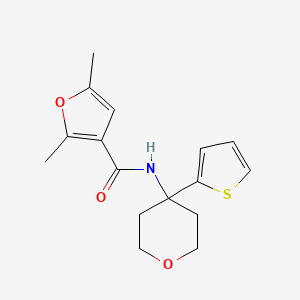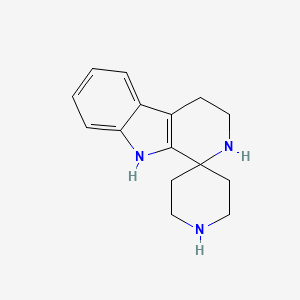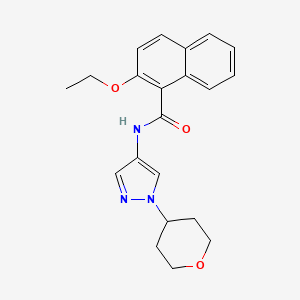![molecular formula C25H32N2O5 B2845377 N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide CAS No. 1607261-29-9](/img/structure/B2845377.png)
N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide” is a complex organic molecule. It is a derivative of curcumin pyrazole . The structure of the compound was confirmed on the basis of FTIR, 1 H-NMR, 13 C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC) and 2D Heteronuclear Multiple Bond Correlation (HMBC), and mass spectral data .
Synthesis Analysis
The compound has been synthesized through a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The Mannich reaction is a suitable method to introduce an aminoalkyl substituent into a molecule .Molecular Structure Analysis
The molecular structure of the compound was confirmed using various spectroscopic techniques such as FTIR, 1 H-NMR, 13 C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC) and 2D Heteronuclear Multiple Bond Correlation (HMBC), and mass spectral data .Chemical Reactions Analysis
The compound was synthesized through a Mannich reaction, which is a type of chemical reaction that introduces an aminoalkyl substituent into a molecule . The Mannich reaction involved curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.36 . The water solubility of the compound was evaluated and the result showed that it was three times more soluble than that of curcumin pyrazole and curcumin .Applications De Recherche Scientifique
Anticancer and Antitumor Agents
Compounds structurally related to N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide have shown promise as anticancer and antitumor agents. For instance, derivatives of 2-phenylquinolin-4-ones have been explored for their cytotoxic activity against tumor cell lines, with certain analogues demonstrating significant inhibitory effects (Li-Chen Chou et al., 2010)[https://consensus.app/papers/design-synthesis-evaluation-chou/d62edefb52f3554dadde0d5d2268d306/?utm_source=chatgpt]. These findings suggest that structurally similar compounds may hold potential for development as new anticancer drugs.
Inhibition of HIV-1 Protease
The metabolism of specific inhibitors in rat liver slices has led to the identification of metabolites that are potent inhibitors of the HIV-1 protease, a key enzyme in the life cycle of HIV. For example, L-689,502 and its metabolites have been studied for their inhibitory effects on HIV-1 protease, with some metabolites showing enhanced potency compared to the parent compound (S. Balani et al., 1995)[https://consensus.app/papers/metabolism-l689502-liver-slices-hiv1-protease-inhibitors-balani/f16a0ae336ad55749a0e077d0565f49b/?utm_source=chatgpt]. This indicates the potential for similar compounds to serve as leads in the development of HIV treatments.
Neuropharmacological Applications
Selective antagonism of specific receptors, such as the 5-HT6 receptor, has been associated with cognitive enhancement. SB-399885, a selective 5-HT6 receptor antagonist, has demonstrated cognitive-enhancing properties in animal models, suggesting a role for related compounds in treating disorders characterized by cognitive deficits (W. Hirst et al., 2006)[https://consensus.app/papers/sb399885-potent-5ht6-receptor-antagonist-enhancing-hirst/716de8f3e3be5e9e924cf188502e6428/?utm_source=chatgpt]. The structural similarity of N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide to known cognitive enhancers could imply its potential in neuropharmacological research.
Antifungal and Antibacterial Activity
Research on compounds with specific structural features has also revealed antifungal and antibacterial activities, indicating their potential for developing new antimicrobial agents. For example, specific derivatives have shown activity against a range of microbial strains, suggesting that similar compounds could be investigated for antimicrobial properties (Atta-ur-rahman et al., 1997)[https://consensus.app/papers/acid-ester-constituents-jolyna-laminarioides-attaurrahman/4b11e513659f56f782d1f1c0f4e18fd1/?utm_source=chatgpt].
Propriétés
IUPAC Name |
N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-18-14-27(15-19(2)32-18)16-21-6-4-20(5-7-21)13-26-25(29)10-11-31-23-9-8-22(17-28)12-24(23)30-3/h4-9,12,17-19H,10-11,13-16H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMBPDMGIXNHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)CNC(=O)CCOC3=C(C=C(C=C3)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({4-[(2,6-Dimethylmorpholin-4-YL)methyl]phenyl}methyl)-3-(4-formyl-2-methoxyphenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2845294.png)
![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2845298.png)
![9-(2-chloro-6-fluorobenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2845300.png)



![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(2-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2845306.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2845307.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2845308.png)
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2845309.png)

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride](/img/structure/B2845311.png)

